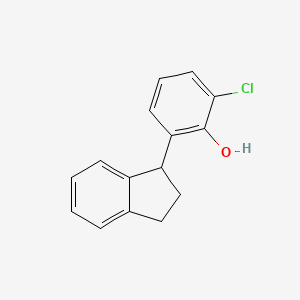
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol is an organic compound that belongs to the class of phenols It features a chloro substituent at the second position and an indanyl group at the sixth position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with 2,3-dihydro-1H-indene in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is isolated through distillation or crystallization, followed by drying and packaging.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 6-(2,3-dihydro-1H-inden-1-yl)phenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include quinones, reduced phenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro substituent and indanyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)aniline
- 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)thiophenol
- 2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)benzoic acid
Uniqueness
2-Chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol is unique due to the presence of both a chloro substituent and an indanyl group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The indanyl group enhances the compound’s stability and lipophilicity, while the chloro substituent provides a site for further chemical modifications.
Propiedades
Número CAS |
86763-42-0 |
|---|---|
Fórmula molecular |
C15H13ClO |
Peso molecular |
244.71 g/mol |
Nombre IUPAC |
2-chloro-6-(2,3-dihydro-1H-inden-1-yl)phenol |
InChI |
InChI=1S/C15H13ClO/c16-14-7-3-6-13(15(14)17)12-9-8-10-4-1-2-5-11(10)12/h1-7,12,17H,8-9H2 |
Clave InChI |
WUOCZVQJBZTGCK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1C3=C(C(=CC=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
methanone](/img/structure/B14423254.png)
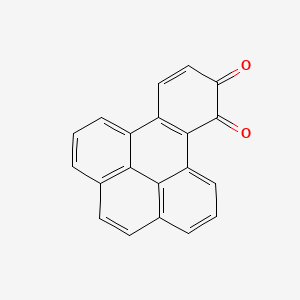
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)
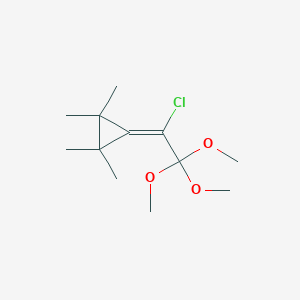
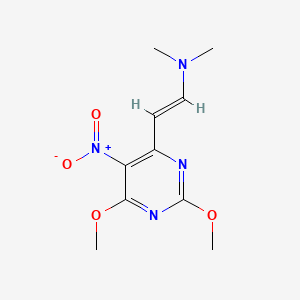
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
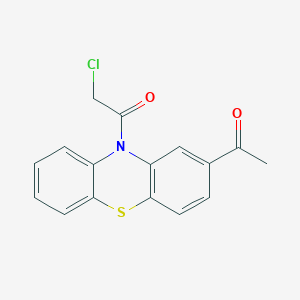
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
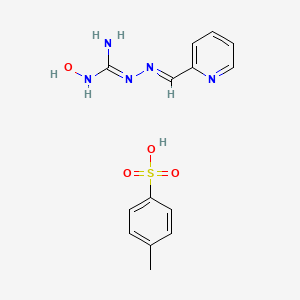
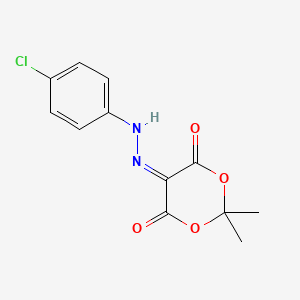
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
